molecular formula C11H7ClO2 B173773 3-Chloronaphthalene-2-carboxylic acid CAS No. 19411-56-4

3-Chloronaphthalene-2-carboxylic acid

Cat. No.: B173773
CAS No.: 19411-56-4
M. Wt: 206.62 g/mol
InChI Key: HYHOZDGUNZYCHZ-UHFFFAOYSA-N
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Description

3-Chloronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2 It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a carboxylic acid group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloronaphthalene-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves the chlorination of naphthalene followed by carboxylation. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.

Major Products:

Scientific Research Applications

3-Chloronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloronaphthalene-1-carboxylic acid
  • 4-Chloronaphthalene-1-carboxylic acid
  • 3-Bromonaphthalene-2-carboxylic acid

Comparison:

Properties

IUPAC Name

3-chloronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOZDGUNZYCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541447
Record name 3-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19411-56-4
Record name 3-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing 35 mL of concentrated H2SO4 is added 3.31 g NaNO2 (47.9 mmol) slowly over 15 minutes. The mixture is stirred an additional 15 minutes before being cooled to room temperature in a cold water bath. A solution of 8.14 g 3-amino-2-naphthoic acid (43.5 mmol) in 65 mL HOAc is added slowly dropwise, keeping the reaction temperature below 40° C. The mixture is stirred for 30 minutes and then poured carefully into an ice-cold solution of 10.14 g CuCl (102.2 mmol) in 65 mL of concentrated HCl. The mixture is heated to 80° C. and stirred for 30 minutes before adding 200 mL of H2O. After stirring an additional 15 minutes, the mixture is filtered and washed with H2O to give a gray solid. The solid is dissolved in 500 mL of CH2Cl2 and the solution is washed 2 times with 100 mL saturated aqueous brine and dried over Na2SO4. Evaporation of the solvents gives a solid that is dried in vacuo to give 3-chloro-2-naphthoic acid as a brown solid.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
3.31 g
Type
reactant
Reaction Step Two
Quantity
8.14 g
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
10.14 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

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